molecular formula C27H28N4O3S B2961173 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1189855-45-5

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2961173
CAS No.: 1189855-45-5
M. Wt: 488.61
InChI Key: AVAKYIFTENDLSV-UHFFFAOYSA-N
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Description

1-{3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-Methoxyphenyl)methyl]piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a piperidine-4-carboxamide scaffold. Its structure includes:

  • A 3-benzyl substituent on the pyrimidinone ring, likely influencing steric and electronic properties.
  • A 4-oxo group contributing to hydrogen-bonding interactions.
  • A piperidine-4-carboxamide moiety linked to a 4-methoxybenzyl group, which may enhance solubility and modulate target binding .

This compound’s design aligns with pharmacophores common in kinase inhibitors and enzyme modulators, where the pyrimidinone core acts as a hinge-binding motif .

Properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-34-22-9-7-19(8-10-22)17-28-25(32)21-11-14-30(15-12-21)27-29-23-13-16-35-24(23)26(33)31(27)18-20-5-3-2-4-6-20/h2-10,13,16,21H,11-12,14-15,17-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAKYIFTENDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core .

Chemical Reactions Analysis

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A :

N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide

  • Key Differences: Substituent on benzyl group: 2,4-Difluorobenzyl vs. 4-methoxybenzyl in the target compound. Thieno-pyrimidinone substitution: A 3-methylphenyl group at position 7 vs. unsubstituted in the target.
  • Impact: The fluorine atoms in Compound A may enhance metabolic stability and lipophilicity but reduce solubility compared to the methoxy group in the target .
Compound B :

5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide

  • Key Differences: Core structure: Tetrahydropyrimidine vs. thieno-pyrimidinone. Substituents: Multiple halogenated groups (Cl, F) vs. a single methoxy group.
  • Impact: The tetrahydropyrimidine core may reduce aromaticity, altering binding kinetics.
Compound C :

4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

  • Key Differences: Core structure: Benzodiazolone vs. thieno-pyrimidinone. Substituents: 4-Iodophenyl and chloro-benzodiazolone vs. methoxybenzyl.
  • The benzodiazolone core may engage in unique hydrogen-bonding networks .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone Tetrahydropyrimidine Benzodiazolone
Key Substituents 4-Methoxybenzyl 2,4-Difluorobenzyl 3-Chloro-4-fluorophenyl 4-Iodophenyl
Molecular Weight ~495 g/mol (estimated) ~528 g/mol ~512 g/mol ~557 g/mol
Solubility Moderate (methoxy enhances) Low (fluorine reduces) Low (halogens reduce) Very low (iodine reduces)
Target Binding Kinase hinge-binding Kinase hinge-binding Enzyme active site Allosteric pocket

Research Findings and Implications

Computational Similarity Analysis

  • Tanimoto and Dice indices (using MACCS fingerprints) indicate moderate similarity (0.65–0.72) between the target compound and Compounds A–C, driven by shared carboxamide and aromatic motifs .
  • Morgan fingerprints highlight divergences in electronic profiles due to methoxy vs. halogen substituents .

Bioactivity Clustering

  • Hierarchical clustering () groups the target compound with other pyrimidinone derivatives, suggesting shared kinase-inhibitory activity .
  • However, Compound C clusters separately due to its benzodiazolone core, correlating with distinct protein targets (e.g., GPCRs vs. kinases) .

Biological Activity

The compound 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O2SC_{20}H_{23}N_5O_2S, with a molecular weight of approximately 425.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a piperidine moiety and a methoxyphenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Thienopyrimidine Core : The thienopyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of Piperidine Linkage : The piperidine ring is introduced via nucleophilic substitution or related reactions.
  • Final Coupling : The final product is obtained by coupling the thienopyrimidine with the piperidine derivative.

Anticancer Activity

Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown promising in vitro cytotoxicity against various cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancer cells.

CompoundCell LineIC50 (µM)Comparison to DOX
5bPC-30.251.5-fold more potent
5dHCT-1160.103-fold more potent

The incorporation of specific substituents such as bromine or methoxy groups has been shown to enhance cytotoxicity significantly compared to standard chemotherapeutics like Doxorubicin (DOX) .

The biological activity of the compound is believed to involve:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine structure allows for interaction with various enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Antitumor Activity : A study evaluated several thienopyrimidine derivatives against human cancer cell lines and found that modifications in the phenyl ring significantly influenced their activity. Specifically, the addition of a methoxy group led to enhanced efficacy against both PC-3 and HCT-116 cells .
  • Mechanistic Insights : Another research explored the interaction of thienopyrimidine derivatives with tankyrases, enzymes implicated in cancer progression. The results indicated that these compounds could serve as potential inhibitors for tankyrase activity, further supporting their role as anticancer agents .

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